2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid
Description
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid is a non-proteinogenic amino acid derivative featuring a 3-methoxyphenylmethylsulfanyl substituent attached to the β-carbon of the propanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 257.31 g/mol. The compound is distinguished by the presence of a methoxy group at the para position of the phenyl ring and a sulfanyl (-S-) linkage connecting the aromatic moiety to the aliphatic chain. Notably, this compound has been cataloged under CAS RN 1443303-70-5 and was previously available at 97% purity before discontinuation .
Properties
IUPAC Name |
2-amino-3-[(3-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-4-2-3-8(5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVFMNSOABLMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cysteine and 3-methoxybenzyl chloride.
Reaction: The thiol group of cysteine reacts with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with biological molecules:
Molecular Targets: The compound can interact with proteins and enzymes, potentially modifying their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid with structurally or functionally analogous compounds, emphasizing differences in substituents, physicochemical properties, and applications.
Key Comparative Insights:
Structural Variations: The sulfanyl linkage in the target compound differentiates it from simpler analogs like 3-(2-methoxyphenyl)propanoic acid, which lacks both amino and sulfur-containing groups . Compared to the hydrochloride salt derivative (CAS 1251924-17-0), the absence of a salt form in the target compound may reduce its aqueous solubility but enhance lipophilicity for membrane permeability .
Pharmacological Potential: The methoxy group in the target compound’s aromatic ring may enhance metabolic stability compared to hydroxyl-containing analogs (e.g., 39621-64-2), which are prone to glucuronidation . The β-amino acid backbone could mimic natural amino acids in enzyme-binding pockets, unlike non-amino acid derivatives like 6342-77-4 .
Research Findings and Data
Physicochemical Properties (Theoretical Calculations):
| Property | Target Compound | 3-(2-Methoxyphenyl)propanoic acid | 2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid HCl |
|---|---|---|---|
| LogP (lipophilicity) | 1.8 | 1.5 | 1.2 (salt form reduces LogP) |
| Water Solubility (mg/mL) | ~10 | ~15 | ~50 (enhanced by HCl salt) |
| pKa (carboxylic acid) | 2.9 | 3.1 | 2.7 |
Biological Activity
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid (commonly referred to as a derivative of cysteine) is a compound that has garnered attention for its potential biological activities, particularly in protein modification, enzyme inhibition, and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 227.28 g/mol. The compound features a thiol group, which is significant for its reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes. The presence of the thiol group allows for:
- Protein Modification : The compound can modify cysteine residues in proteins, affecting their structure and function.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by forming reversible or irreversible bonds with active sites.
1. Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in protecting cells from damage due to reactive oxygen species (ROS).
2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. A study reported that derivatives similar to this compound showed significant inhibitory action against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
3. Anticancer Properties
Recent investigations have highlighted the potential of this compound as an anticancer agent. In vitro studies revealed that it could induce apoptosis in cancer cell lines such as HCT-116 and HeLa, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Mechanism
In a controlled experiment, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated a dose-dependent reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.
Case Study 2: Antimicrobial Efficacy
A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
